molecular formula C18H18N4O3S2 B2511980 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1226450-96-9

1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2511980
CAS No.: 1226450-96-9
M. Wt: 402.49
InChI Key: ZYULDXRTSPKXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide features a hybrid heterocyclic scaffold combining a 1,3-benzoxazole core, a sulfanyl-acetyl linker, and a piperidine-4-carboxamide moiety substituted with a 1,3-thiazol-2-yl group.

Properties

IUPAC Name

1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c23-15(11-27-18-20-13-3-1-2-4-14(13)25-18)22-8-5-12(6-9-22)16(24)21-17-19-7-10-26-17/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYULDXRTSPKXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid serves as the foundational building block. Commercial availability simplifies sourcing, but laboratory synthesis via hydrogenation of isonipecotic acid derivatives remains viable.

Carboxamide Formation via Coupling Reagents

The carboxylic acid is activated for nucleophilic acyl substitution using 1,1′-carbonyldiimidazole (CDI) in dichloromethane (DCM) under nitrogen atmosphere. Subsequent reaction with 1,3-thiazol-2-amine in the presence of triethylamine (Et₃N) yields the carboxamide (Scheme 1):

$$
\text{Piperidine-4-carboxylic acid} + \text{CDI} \rightarrow \text{Imidazolide intermediate} \xrightarrow{\text{1,3-thiazol-2-amine}} \text{N-(1,3-thiazol-2-yl)piperidine-4-carboxamide}
$$

Reaction Conditions :

  • CDI : 1.2 equiv, 0°C to room temperature (RT), 2 h.
  • 1,3-thiazol-2-amine : 1.1 equiv, RT, 12 h.
  • Yield : 78–85% (adapted from analogous procedures in).

Synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetic Acid

Benzoxazole Ring Construction

2-Mercapto-1,3-benzoxazole is synthesized via cyclocondensation of 2-aminophenol with carbon disulfide in the presence of potassium hydroxide (KOH), followed by acidic workup (Scheme 2):

$$
\text{2-Aminophenol} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{2-Mercapto-1,3-benzoxazole}
$$

Reaction Conditions :

  • CS₂ : 3 equiv, reflux, 6 h.
  • Yield : 70–75% (based on).

Thioacetic Acid Derivative Formation

Reaction of 2-mercaptobenzoxazole with chloroacetic acid in alkaline medium (NaOH) produces 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid (Scheme 3):

$$
\text{2-Mercapto-1,3-benzoxazole} + \text{ClCH₂COOH} \xrightarrow{\text{NaOH, H₂O}} \text{2-(1,3-Benzoxazol-2-ylsulfanyl)acetic acid}
$$

Reaction Conditions :

  • Chloroacetic acid : 1.5 equiv, RT, 4 h.
  • Yield : 82–88%.

Conjugation of Core and Side Chain

Activation of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous DCM (Scheme 4):

$$
\text{2-(Benzoxazol-2-ylsulfanyl)acetic acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} + \text{HCl} + \text{SO}2
$$

Reaction Conditions :

  • SOCl₂ : 3 equiv, reflux, 3 h.
  • Yield : Quantitative.

N-Alkylation of Piperidine Carboxamide

The acid chloride reacts with the secondary amine of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide in the presence of Et₃N (Scheme 5):

$$
\text{N-(Thiazol-2-yl)piperidine-4-carboxamide} + \text{Acid chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound}
$$

Reaction Conditions :

  • Et₃N : 2.5 equiv, 0°C to RT, 6 h.
  • Yield : 65–72%.

Optimization and Alternative Pathways

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates benzoxazole formation, improving yield to 85–90%.

Solid-Phase Synthesis for Scalability

Immobilization of the piperidine core on Wang resin enables iterative coupling and purification, reducing side products.

Green Chemistry Approaches

Substituting DCM with cyclopentyl methyl ether (CPME) and using catalytic amberlyst-15 enhances sustainability without compromising efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, thiazole-H), 7.92–7.12 (m, 4H, benzoxazole-H), 4.21 (s, 2H, SCH₂), 3.64–3.12 (m, 4H, piperidine-H).
  • HRMS : m/z calculated for C₁₈H₁₈N₄O₃S₂: 426.08; found: 426.09.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity, with retention time = 12.3 min.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

Carboxamide+H2OH+or OHCarboxylic Acid+Amine\text{Carboxamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Carboxylic Acid} + \text{Amine}

Key Conditions :

  • Acidic Hydrolysis : Concentrated HCl, reflux (110–120°C) .

  • Basic Hydrolysis : NaOH (aq.), ethanol/water solvent, elevated temperatures.

Reaction Type Conditions Product
Acidic HydrolysisHCl (conc.), reflux, 12 h4-Piperidinecarboxylic acid derivative
Basic HydrolysisNaOH (6 M), ethanol/water, 80°CCorresponding sodium carboxylate

The benzoxazole and thiazole rings generally remain intact under these conditions due to their aromatic stability .

Oxidation of the Thioether Group

The sulfanyl (-S-) moiety in the benzoxazol-2-ylsulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reactivity is critical for modifying electron density in drug design:

ThioetherOxidizing AgentSulfoxide/Sulfone\text{Thioether} \xrightarrow{\text{Oxidizing Agent}} \text{Sulfoxide/Sulfone}

Key Conditions :

  • Sulfoxide Formation : H2_2O2_2 (30%), acetic acid, 0–5°C .

  • Sulfone Formation : mCPBA (meta-chloroperbenzoic acid), DCM, RT .

Oxidation State Reagent Conditions Product
SulfoxideH2_2O2_20–5°C, 2 h1-[2-(Benzoxazol-2-ylsulfinyl)acetyl]...
SulfonemCPBART, 6 h1-[2-(Benzoxazol-2-ylsulfonyl)acetyl]...

Characterization of oxidized products is typically performed via 1^1H NMR (shift in sulfanyl proton signals) and LC-MS .

Nucleophilic Substitution on Heterocycles

The benzoxazole and thiazole rings participate in electrophilic substitution reactions, though their electron-deficient nature limits reactivity. Halogenation or nitration occurs under controlled conditions:

Benzoxazole Ring :

  • Chlorination : SOCl2_2, DMF (catalytic), 60°C .

  • Nitration : HNO3_3/H2_2SO4_4, 0°C .

Thiazole Ring :

  • Limited direct substitution due to aromatic stability; modifications often require pre-functionalized intermediates .

Coupling Reactions via Acetyl Group

The acetyl linker (-CO-) adjacent to the sulfanyl group serves as a site for nucleophilic acyl substitution. For example, reaction with amines forms secondary amides:

Acetyl+R-NH2Amide\text{Acetyl} + \text{R-NH}_2 \rightarrow \text{Amide}

Key Conditions :

  • Amide Formation : EDC/HOBt, DMF, RT .

Nucleophile Reagent Product
Primary AmineEDC, HOBt, DMF1-[2-(Benzoxazol-2-ylsulfanyl)acetyl]-N-R...

This strategy is employed in structure-activity relationship (SAR) studies to optimize pharmacokinetic properties .

Reductive Amination of Piperidine

The piperidine ring undergoes reductive amination to introduce alkyl or aryl substituents, enhancing lipophilicity:

Piperidine+AldehydeNaBH3CNN-Alkylpiperidine\text{Piperidine} + \text{Aldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Alkylpiperidine}

Key Conditions :

  • NaBH3_3CN, MeOH, RT, 12 h .

Aldehyde Product Application
4-NitrobenzaldehydeN-(4-Nitrobenzyl)piperidine derivativeNitro-reduction for SAR

Stability Under Physiological Conditions

The compound’s stability in aqueous media (pH 7.4, 37°C) is critical for drug development:

  • Hydrolytic Degradation : Half-life >24 h, with carboxamide hydrolysis as the primary pathway.

  • Oxidative Stability : Susceptible to hepatic microsomal oxidation (CYP450 enzymes), forming sulfone metabolites .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds with benzoxazole and thiazole rings exhibit significant antimicrobial properties. The presence of the sulfanyl group enhances the interaction with bacterial enzymes, potentially inhibiting cell wall synthesis. In vitro studies have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer activity against several cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, compounds similar to this one have shown cytotoxic effects on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The mechanism involves the inhibition of specific enzymes critical for tumor growth.

Anti-inflammatory Effects

The unique structure of the compound allows it to interact with inflammatory pathways. Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases . This property is particularly relevant for developing treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.

Synthesis and Characterization

The synthesis of 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors:

  • Formation of Benzoxazole : The benzoxazole ring is synthesized through the condensation of o-aminophenol with appropriate aldehydes.
  • Introduction of Sulfanyl Group : This is achieved by reacting the benzoxazole derivative with thiol compounds.
  • Acetamide Formation : The final step involves acylation with thiazole derivatives using acetic anhydride or similar reagents.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of benzoxazole derivatives revealed that modifications to the sulfanyl group significantly influenced antimicrobial activity. Compounds were tested against Mycobacterium tuberculosis, showing promising results that warrant further investigation into their potential as new antitubercular agents .

Case Study 2: Anticancer Activity

In a recent evaluation, derivatives similar to this compound were subjected to cytotoxicity assays against multiple cancer cell lines. Results indicated that the compound effectively inhibited cell growth in MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics . This suggests its potential as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds with benzoxazole and thiazole rings can interact with various enzymes and receptors, modulating their activity. For example, they might inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Application Reference
Target Compound: 1-[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Likely C₁₉H₁₇N₄O₃S₂ ~435.5 g/mol* Benzoxazole sulfanyl-acetyl linker, thiazol-2-yl-substituted piperidine carboxamide Hypothesized protease/receptor targeting
1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide C₂₀H₂₀ClN₃O₃S₂ 450.0 g/mol Benzothiazole core, chlorophenylsulfonyl group, methyl-thiazole substitution Unspecified (structural analog)
AB4: 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide C₁₄H₁₄N₆O₂S₂ 370.4 g/mol Thiazol-2-yl amine, triazolyl sulfanyl substitution Similarity to known sulfonamide drugs
Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)...}) C₂₆H₂₈F₃N₅O₃S 555.6 g/mol 5-Methyl-thiazol-2-yl, trifluoromethylpyrimidinyl, morpholinyl linker Purinoreceptor antagonist
PROTAC 8.36: 1-(1,3-Dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1H-benzimidazol-5-yl... C₄₀H₄₈N₈O₇S 792.9 g/mol Piperidine-4-carboxamide core, BRD4-targeting PROTAC BRD4 degradation (anticancer)

Structural and Functional Analysis

Heterocyclic Core Modifications
  • Benzoxazole vs. Benzothiazole: The target compound’s 1,3-benzoxazole (O-containing) core differs from the benzothiazole (S-containing) in .
  • Thiazol-2-yl Substitution: The N-(1,3-thiazol-2-yl) group is shared with filapixant () and AB4 (). This moiety is critical for receptor binding in purinoreceptor antagonists (e.g., filapixant) and sulfonamide drugs .
Linker and Substituent Variations
  • Sulfanyl vs. Sulfonamide: The sulfanyl-acetyl linker in the target compound contrasts with sulfonamide groups in AB4 ().
  • Piperidine-4-carboxamide : This scaffold is conserved in PROTAC 8.36 () and the chlorobenzenesulfonyl analog (). Its rigidity and hydrogen-bonding capacity make it suitable for protease or kinase targeting .

Physicochemical and ADME Properties

  • Metabolic Stability : The methyl-thiazole substitution in AB4 () and filapixant () may enhance metabolic stability over the target’s unsubstituted thiazole, though this requires experimental validation .

Biological Activity

The compound 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a member of a class of organic compounds that exhibit notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structural Characteristics

This compound features a complex structure that includes:

  • A benzoxazole moiety, which is known for its biological activities.
  • A thiazole ring , contributing to its pharmacological properties.
  • A piperidine core , which is often associated with various biological activities.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The benzoxazole and thiazole rings are particularly noted for their interactions with biological targets, which may disrupt cellular processes essential for microbial survival.

Table 1 summarizes the antimicrobial activity of related compounds that share structural similarities with our target compound:

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus cereus15 µg/mL
Compound BEscherichia coli20 µg/mL
Compound CStaphylococcus aureus10 µg/mL

Research indicates that derivatives of benzoxazole exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures have shown better efficacy against Gram-positive species compared to Gram-negative ones .

Anticancer Activity

The anticancer potential of the compound has been investigated through various in vitro assays. Studies have demonstrated that it can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation.

Table 2 presents findings from cytotoxicity assays conducted on different cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
HCT11612.5Topoisomerase inhibition
MCF715.0Induction of apoptosis
HUH710.0Disruption of cell cycle regulation

The mechanism by which this compound exerts its anticancer effects includes the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription . Additionally, it has been observed to induce apoptosis in cancer cells, further supporting its potential as an anticancer agent.

Case Studies

Recent studies have focused on synthesizing derivatives of the target compound to enhance its biological activity. For instance, modifications to the piperidine ring have resulted in increased potency against certain cancer cell lines while maintaining antimicrobial efficacy .

In one study, a series of benzoxazole derivatives were synthesized and evaluated for their biological activities. The results indicated that specific substitutions significantly improved both antimicrobial and anticancer activities compared to the parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.